ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate
Overview
Description
Ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate is a useful research compound. Its molecular formula is C19H30N2O3 and its molecular weight is 334.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 334.22564282 g/mol and the complexity rating of the compound is 470. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activities
Synthesis and Antimicrobial Activities
A study describes the synthesis of novel derivatives related to ethyl 1-[(1-adamantylamino)carbonyl]-4-piperidinecarboxylate, exploring their antimicrobial and anti-inflammatory activities. These derivatives showed promising activities against a range of Gram-positive and Gram-negative bacteria, as well as the pathogenic fungus Candida albicans. Some compounds exhibited significant anti-inflammatory effects in vivo, highlighting their potential for further medicinal chemistry research (Al-Omar et al., 2010).
Catalytic Applications
The oxidative carbonylation of 1-adamantylamine, a related compound, was optimized for the formation of carbamates, a process catalyzed by bis(salicylaldehyde)ethylenediimine cobalt(II). This study provides insights into the reaction conditions influencing carbamate formation, relevant for the synthesis of related carbonyl compounds (Maddinelli et al., 1987).
Ultrasonic Activation in Synthesis
Ethyl 3-(R-imino)adamantyl-1-carboxylates were synthesized using ultrasonic activation, demonstrating the efficiency of sonochemical activation in the synthesis of biologically active substances. This method offered advantages in reducing reaction times and avoiding the tarring of aldehydes, applicable to the synthesis of this compound derivatives (Moiseev et al., 2011).
Properties
IUPAC Name |
ethyl 1-(1-adamantylcarbamoyl)piperidine-4-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H30N2O3/c1-2-24-17(22)16-3-5-21(6-4-16)18(23)20-19-10-13-7-14(11-19)9-15(8-13)12-19/h13-16H,2-12H2,1H3,(H,20,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSHICOMVAQNONQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCN(CC1)C(=O)NC23CC4CC(C2)CC(C4)C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H30N2O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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